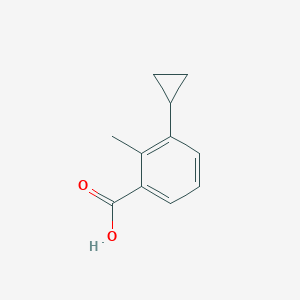

3-Cyclopropyl-2-methylbenzoic acid

Description

Contextual Significance of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgresearchgate.net They are widely distributed in nature and serve as precursors in the biosynthesis of many secondary metabolites. wikipedia.orgymerdigital.com In the realm of medicinal chemistry, these compounds are of particular interest. For instance, aromatic acids are found in important antitubercular agents. nih.gov The antimicrobial properties of benzoic acid and its derivatives have been extensively studied, with their efficacy dependent on the pH of the medium. wikipedia.orgijcrt.org They are commonly used as preservatives in the food and cosmetic industries. ymerdigital.comijcrt.org

The versatility of benzoic acid derivatives stems from the reactivity of the carboxylic acid group, which can undergo various transformations to form esters, amides, and other functional groups. wikipedia.org Furthermore, the aromatic ring can be modified with various substituents to modulate the molecule's electronic properties, solubility, and biological activity. nih.gov

Unique Stereoelectronic Properties of the Cyclopropyl (B3062369) Group in Aromatic Systems

The cyclopropyl group, a three-membered carbon ring, possesses unique structural and electronic properties that set it apart from other alkyl groups. wikipedia.org The high degree of strain in the cyclopropane (B1198618) ring results in C-C bonds with significant p-character, often described using the Walsh or Coulson-Moffit orbital models. wikipedia.org This "pseudo-double-bond" character allows the cyclopropyl group to participate in conjugation with adjacent π-systems, such as aromatic rings. stackexchange.com

This interaction, known as cyclopropyl conjugation, can significantly influence the electronic properties and reactivity of the aromatic system. stackexchange.com The cyclopropyl group is generally considered a good π-electron donor, capable of stabilizing adjacent carbocations through hyperconjugation. wikipedia.orgstackexchange.com This ability to donate electron density can affect the aromaticity of the ring system to which it is attached. researchgate.net Studies have shown that the orientation of the cyclopropyl group relative to the aromatic ring is crucial for effective conjugation, with a "bisected" conformation generally being the most favorable for interaction with the aromatic p-orbitals. vt.edu This stereoelectronic effect has been shown to influence the reactivity of cyclopropylarenes in reactions such as free-radical bromination. vt.edu

Strategic Rationale for Investigating 3-Cyclopropyl-2-methylbenzoic Acid in Contemporary Chemical Synthesis and Design

The strategic combination of a benzoic acid scaffold with a cyclopropyl and a methyl group at the 2- and 3-positions, respectively, presents a compelling case for investigation in modern chemical synthesis. The presence of the cyclopropyl group introduces unique stereoelectronic features that can influence the molecule's conformation and reactivity. The methyl group, positioned ortho to the carboxylic acid, can induce steric effects that may impact the acidity of the carboxyl group and the molecule's interaction with biological targets.

The investigation of this compound and its analogs is driven by the potential to create novel molecules with tailored properties. The interplay between the electron-donating cyclopropyl group, the steric bulk of the methyl group, and the versatile carboxylic acid functionality offers a rich platform for designing new compounds. Research into the synthesis of related structures, such as 4-Cyclopropyl-2-methylbenzoic acid, highlights the interest in this class of compounds within the scientific community. bldpharm.com The synthesis of various cyclopropane-containing natural products and pharmaceuticals further underscores the importance of the cyclopropyl moiety in drug discovery and development. marquette.edu

Chemical and Physical Properties of this compound

| Property | Value (for 3-Cyclopropyl-2-methylpropanoic acid) |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 3-cyclopropyl-2-methylpropanoic acid |

| CAS Number | 60129-30-8 |

Data for 3-Cyclopropyl-2-methylpropanoic acid sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYJKXNFQOSIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 2 Methylbenzoic Acid and Complex Analogues

Direct Synthesis Strategies for the Benzoic Acid Core with Cyclopropyl (B3062369) and Methyl Functionalities

Direct synthesis approaches focus on either adding the cyclopropyl moiety to a benzoic acid precursor that already contains the other substituents or building the benzoic acid ring onto a molecule where the cyclopropyl and methyl groups are already in place.

A primary strategy for synthesizing 3-cyclopropyl-2-methylbenzoic acid involves the installation of the cyclopropyl group onto a suitably functionalized 2-methylbenzoic acid derivative. The most common and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of an aryl halide (or pseudohalide) with an organoboron reagent in the presence of a palladium catalyst.

The logical starting material for this pathway is 3-bromo-2-methylbenzoic acid or its corresponding ester. This precursor can be coupled with a cyclopropylboron species, such as potassium cyclopropyltrifluoroborate, which is favored for its stability and ease of handling compared to the more volatile cyclopropylboronic acid. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂), and requires a phosphine ligand to facilitate the catalytic cycle. organic-chemistry.org Sterically hindered biarylphosphine ligands, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) or dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphane (SPhos), have proven highly effective for this type of C(sp²)–C(sp³) bond formation, particularly with challenging substrates like aryl chlorides. nih.govnih.gov A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3% Pd(OAc)₂ / 6% XPhos | 4-Chloroanisole | Potassium Cyclopropyltrifluoroborate | K₂CO₃ | CPME / H₂O | 100 | 75 | nih.gov |

| 0.25-1% Pd(OAc)₂ / 0.5-2% SPhos | Various Bromothiophenes | Potassium Cyclopropyltrifluoroborate | K₃PO₄ | Toluene / H₂O | 90 | 69-93 | nih.gov |

An alternative to modifying a benzoic acid core is to construct the carboxylic acid functionality on an aromatic ring that already bears the required 1-cyclopropyl-2-methyl substitution pattern. This "de novo" approach can be accomplished through two principal pathways:

Carbonation of an Organometallic Intermediate: This classic method involves the synthesis of a precursor such as 1-bromo-3-cyclopropyl-2-methylbenzene. This aryl bromide can be converted into an organometallic reagent, either an organolithium species via lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperature, or a Grignard reagent by reacting with magnesium metal. google.com The resulting nucleophilic aryl species is then quenched with solid carbon dioxide (dry ice), followed by an acidic workup, to yield the desired this compound.

Oxidation of a Methyl Group: A second de novo strategy begins with a precursor like 1,2-dimethyl-3-cyclopropylbenzene. In this scenario, one of the methyl groups can be selectively oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid under heating. Regioselectivity can be a challenge with this method, but the electronic and steric influence of the cyclopropyl and adjacent methyl group can direct the oxidation preferentially to the methyl group at the 2-position.

Ring-Forming Reactions for the Cyclopropyl Moiety

The introduction of a cyclopropyl group is a critical step in the synthesis of this compound. Several methods are available for the formation of cyclopropane (B1198618) rings, with carbenoid additions to alkenes being the most common.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (CH₂I₂) and a zinc-copper couple. wikipedia.org The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. organicchemistrytutor.com This occurs via a concerted mechanism involving a "butterfly-type" transition state where the methylene (B1212753) group is delivered to the same face of the double bond. nih.gov

The mechanism is believed to involve the formation of the organozinc reagent on the surface of the zinc metal, a process that can be facilitated by ultrasonication. organic-chemistry.org While the exact mechanism is not fully elucidated, it is widely accepted that a free carbene is not involved, but rather a metal carbenoid species. organic-chemistry.org The electrophilic nature of the zinc carbenoid means that electron-rich alkenes react more readily. nih.gov

A significant advantage of the Simmons-Smith reaction is its ability to be directed by nearby functional groups, particularly hydroxyl groups. The zinc atom can coordinate to the oxygen of a hydroxyl group, leading to the delivery of the methylene group to the same face as the directing group. This provides a powerful tool for controlling the diastereoselectivity of the cyclopropanation. organic-chemistry.org

Table 1: Key Features of the Simmons-Smith Reaction

| Feature | Description |

|---|---|

| Reagents | Diiodomethane (CH₂I₂) and Zinc-Copper couple (Zn-Cu) |

| Reactive Intermediate | Organozinc carbenoid (Iodomethylzinc iodide) |

| Mechanism | Concerted, "butterfly" transition state |

| Stereochemistry | Stereospecific (retention of alkene geometry) |

| Directing Group Effects | Hydroxyl groups can direct the cyclopropanation to the syn face |

Transition metal catalysis offers a versatile and efficient alternative for the synthesis of cyclopropanes. wikipedia.org These reactions typically involve the decomposition of diazo compounds in the presence of a transition metal catalyst, such as complexes of rhodium, copper, or palladium, to generate a metal carbene intermediate. wikipedia.org This intermediate then reacts with an alkene to form the cyclopropane ring.

The mechanism of transition metal-catalyzed cyclopropanation is generally believed to proceed through a concerted pathway, which accounts for the observed stereospecificity. wikipedia.org The choice of metal and the ligands associated with it can significantly influence the reactivity and selectivity of the reaction. For instance, rhodium carboxylate complexes are highly effective catalysts for the cyclopropanation of a wide range of alkenes with diazoacetates. wikipedia.org

One of the major advantages of transition metal-catalyzed methods is the ability to achieve high levels of enantioselectivity by using chiral ligands. This has been extensively explored in the synthesis of biologically active molecules containing chiral cyclopropane rings.

In the context of synthesizing this compound, a potential strategy would involve the cyclopropanation of a suitable vinyl-substituted benzoic acid precursor. The electronic nature of the substituents on the aromatic ring and the alkene would need to be considered to ensure efficient reaction.

Derivatization Pathways from Aromatic Carboxylic Acid Precursors Relevant to this compound Synthesis

The synthesis of this compound can be envisioned to start from a pre-existing benzoic acid derivative, followed by the introduction of the cyclopropyl and methyl groups. The order of these introductions is crucial for controlling the regioselectivity.

The introduction of the methyl group at the 2-position of a 3-substituted benzoic acid, or vice versa, requires a controlled alkylation strategy. Direct Friedel-Crafts alkylation of benzoic acid is generally not feasible due to the deactivating nature of the carboxylic acid group. A common approach is to use a directing group to achieve ortho-alkylation.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-alkylation of benzoic acids. nih.govnih.gov In this approach, the carboxylic acid group acts as a directing group, facilitating the activation of the ortho C-H bond by the palladium catalyst. The subsequent reaction with an alkylating agent, such as an alkyl halide or an organoboron reagent, introduces the alkyl group at the desired position. The choice of ligands and reaction conditions is critical for achieving high selectivity and yield. nih.gov

For the synthesis of this compound, one could potentially start with 3-cyclopropylbenzoic acid and introduce the methyl group at the 2-position via a directed C-H methylation. Alternatively, starting with 2-methylbenzoic acid, a C-H activation strategy could be employed to introduce a group at the 3-position that can then be converted to a cyclopropyl group.

Halogenation and nitration of aromatic rings are fundamental transformations that can be used to introduce functional groups that can be further manipulated. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring.

For a 2-methylbenzoic acid precursor, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The combined effect of these groups would direct incoming electrophiles. For instance, nitration of m-methylbenzoic acid has been shown to produce 2-nitro-3-methylbenzoic acid with good selectivity under controlled conditions, demonstrating the feasibility of functionalizing the position ortho to the methyl group and meta to the carboxylic acid. google.com

Selective halogenation can also be achieved. For example, the halogenation of aromatic acid derivatives can be controlled by using a Lewis acid catalyst. lookchem.com A halogen atom introduced onto the aromatic ring can then serve as a handle for subsequent cross-coupling reactions to introduce the cyclopropyl group, for instance, via a Suzuki or other coupling reaction with a cyclopropylboronic acid derivative.

Transformations of a nitro group, introduced via nitration, can also be a viable synthetic route. The nitro group can be reduced to an amino group, which can then be converted to a variety of other functionalities via diazotization reactions.

Chemo-, Regio-, and Stereoselectivity Control in the Synthesis of this compound

Achieving the desired chemo-, regio-, and stereoselectivity is paramount in the synthesis of a polysubstituted molecule like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during a cyclopropanation reaction on a molecule containing multiple double bonds, the reaction conditions must be chosen to favor the cyclopropanation of the desired alkene. Similarly, when performing reactions on the aromatic ring, conditions must be chosen to avoid unwanted reactions with the carboxylic acid or other functional groups present.

Regioselectivity is crucial when introducing substituents onto the benzoic acid ring. As discussed, the directing effects of the existing methyl and carboxyl groups will influence the position of incoming electrophiles in halogenation and nitration reactions. In C-H activation strategies, the directing group dictates the position of functionalization. For instance, the carboxyl group in benzoic acid directs palladium-catalyzed alkylation to the ortho position. nih.gov

Stereoselectivity becomes important if chiral centers are present or introduced. While this compound itself is achiral, any intermediates with stereocenters would require stereocontrolled reactions. In the context of cyclopropanation, the Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the alkene is transferred to the cyclopropane. organicchemistrytutor.com For transition metal-catalyzed cyclopropanations, the use of chiral ligands can induce high levels of enantioselectivity. wikipedia.org If a chiral precursor is used, for example, an enantiomerically pure alkene, the cyclopropanation will lead to a diastereomeric mixture of products, and the diastereoselectivity will depend on the facial selectivity of the carbenoid addition.

Table 2: Summary of Selectivity Considerations

| Selectivity Type | Key Considerations in the Synthesis of this compound |

|---|---|

| Chemoselectivity | - Selective cyclopropanation of a target double bond in the presence of other reactive sites. - Protection of the carboxylic acid group if necessary. |

| Regioselectivity | - Directing group effects in electrophilic aromatic substitution (halogenation, nitration). - Use of directing groups for controlled C-H activation and functionalization. |

| Stereoselectivity | - Stereospecificity of the Simmons-Smith reaction. - Use of chiral ligands for enantioselective transition metal-catalyzed cyclopropanation. - Diastereoselectivity in the cyclopropanation of chiral precursors. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Cyclopropyl 2 Methylbenzoic Acid

Mechanistic Investigations of Aromatic Carboxylic Acid Functionalization

The functionalization of 3-cyclopropyl-2-methylbenzoic acid can occur at two main sites: the aromatic ring itself through electrophilic substitution or the carboxylic acid moiety through nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. pitt.edu In this compound, three groups exert their influence: the methyl group (-CH₃) at position 2, the cyclopropyl (B3062369) group at position 3, and the carboxylic acid group (-COOH) at position 1.

The directing effects of these substituents are summarized below:

| Substituent | Position | Type | Directing Effect |

| -COOH | 1 | Deactivating | Meta (positions 3, 5) |

| -CH₃ | 2 | Activating | Ortho, Para (positions 1, 3, 5) |

| -Cyclopropyl | 3 | Activating | Ortho, Para (positions 2, 4, 6) |

The carboxylic acid group is a moderate deactivating group, withdrawing electron density from the ring via inductive and resonance effects, and directs incoming electrophiles to the meta positions. youtube.com Conversely, the methyl and cyclopropyl groups are activating, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions. vaia.comlibretexts.org

The available positions for substitution on the this compound ring are C4, C5, and C6.

Attack at C4: This position is para to the activating methyl group and ortho to the activating cyclopropyl group. It is, however, meta to the deactivating carboxylic acid group.

Attack at C5: This position is meta to both the methyl and cyclopropyl groups but para to the deactivating carboxylic acid group. The activating effects of the methyl and cyclopropyl groups are strongest at their ortho and para positions, making C5 electronically disfavored.

Attack at C6: This position is ortho to the carboxylic acid group and ortho to the methyl group. It is also para to the activating cyclopropyl group.

Considering these factors, electrophilic attack is most likely directed to the C4 and C6 positions. The powerful para-directing effect of the activating cyclopropyl group strongly favors the C6 position. The C4 position benefits from being ortho to the cyclopropyl group and para to the methyl group. However, significant steric hindrance from the adjacent cyclopropyl group at C3 and the ortho-methyl group at C2 may impede attack at these positions, particularly for bulky electrophiles. The C5 position is the least likely to be substituted due to being meta to both activating groups.

The carboxylic acid group is a primary site for functionalization through nucleophilic acyl substitution. This class of reactions proceeds via a characteristic addition-elimination mechanism. quora.com The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. byjus.com This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group, which in the case of a carboxylic acid is a hydroxyl group (-OH), a poor leaving group.

Esterification: For esterification to occur with an alcohol, an acid catalyst is typically required. The catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. stackexchange.comquora.com Following the formation of the tetrahedral intermediate, a proton transfer occurs, converting the -OH group into a much better leaving group, water (-OH₂⁺). The elimination of water and subsequent deprotonation of the carbonyl yields the ester product. stenutz.eu

Amidation: The formation of an amide from a carboxylic acid and an amine is challenging to achieve by direct heating because the acidic carboxylic acid and basic amine undergo an acid-base reaction to form a stable carboxylate salt. Therefore, the carboxylic acid must first be "activated." This is commonly done by converting the carboxylic acid into a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or by using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). These reagents transform the hydroxyl group into a better leaving group, facilitating the attack by the amine nucleophile to form the amide via the addition-elimination mechanism.

A crucial feature of this compound is the presence of the ortho-methyl group. This leads to a phenomenon known as the ortho-effect , where the steric hindrance from the methyl group forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can influence the reactivity of the carbonyl group in nucleophilic acyl substitution reactions.

Influence of the Cyclopropyl Group on Aromatic Reactivity and Stability

The cyclopropyl group is unique among alkyl substituents due to its electronic properties, which stem from the significant ring strain in the three-membered ring.

The electronic effect of a substituent can be quantified using Hammett constants (σ). A negative value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The cyclopropyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. vaia.com This is confirmed by its negative Hammett constants.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| Hydrogen | 0.00 | 0.00 |

| Methyl | -0.07 | -0.17 |

| Cyclopropyl | -0.07 | -0.21 |

Data sourced from Hansch et al. pitt.edustenutz.eu

The data shows that the cyclopropyl group is a slightly stronger electron-donating group than the methyl group, particularly when in the para position (σp = -0.21). The more negative value for σp compared to σm suggests that the cyclopropyl group donates electron density through a resonance (or conjugative) effect, in addition to a weak inductive effect. The pKa of p-cyclopropylbenzoic acid (4.45) is higher than that of benzoic acid (4.19), which quantitatively demonstrates that the cyclopropyl group donates electron density, destabilizes the conjugate carboxylate anion, and thus reduces the acidity. vaia.com

The ability of the cyclopropyl group to engage in resonance stems from the unique nature of its C-C bonds. According to the Walsh and Coulson-Moffitt bonding models, the C-C bonds in a cyclopropane (B1198618) ring have a high degree of p-character and are described as "bent bonds." wikipedia.org This gives the ring properties similar to a carbon-carbon double bond, allowing it to overlap with the π-system of the aromatic ring. This π-conjugation allows the cyclopropyl group to donate electron density into the benzene ring, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) formed during electrophilic aromatic substitution. stackexchange.com This stabilization is most effective when the electrophile attacks at the ortho and para positions, explaining the group's directing effects. While the conjugative ability is well-established, its magnitude compared to a true double bond is a subject of ongoing discussion. stackexchange.com

Reactivity Pathways Involving the Ortho-Methyl Group

The methyl group at the C2 position primarily influences the molecule's reactivity through steric and electronic effects.

The most significant contribution is the ortho-effect . byjus.comvedantu.com The steric bulk of the methyl group adjacent to the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring. quora.comwikipedia.org This has a pronounced effect on the acidity. Normally, the -COOH group is resonance-stabilized by the benzene ring. When this resonance is inhibited by the ortho-substituent, the carboxylate anion formed upon deprotonation is comparatively more stabilized, leading to an increase in acidic strength. quora.comkhanacademy.org For example, o-toluic acid (pKa = 3.91) is a stronger acid than both benzoic acid (pKa = 4.20) and p-toluic acid (pKa = 4.38). quora.com We can therefore predict that this compound will be a stronger acid than its isomers lacking the ortho-methyl group.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| o-Toluic Acid | 3.91 |

| p-Toluic Acid | 4.38 |

| p-Cyclopropylbenzoic Acid | 4.45 |

Data sourced from various chemical data collections. vaia.comquora.com

Besides the ortho-effect, the methyl group itself can be a site of reaction. As a benzylic position, the C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and are susceptible to free radical reactions, such as benzylic halogenation with N-bromosuccinimide (NBS) under UV light. It could also potentially be oxidized to a carboxylic acid under harsh conditions, although this would compete with the oxidation of the cyclopropyl ring.

Benzylic Functionalization and Oxidation Reactions

The ortho-methyl group of this compound is a primary site for functionalization, particularly through oxidation reactions. The benzylic C-H bonds of the methyl group are susceptible to transformation into various other functional groups.

Oxidation to Carboxylic Acids: A common transformation for benzylic methyl groups on an aromatic ring is oxidation to a carboxylic acid. This is typically achieved using strong oxidizing agents. For instance, the oxidation of o-xylene (B151617) with nitric acid is a known method to produce o-toluic acid (2-methylbenzoic acid). medchemexpress.comwikipedia.org Similarly, various methods exist for the oxidation of substituted toluenes to their corresponding benzoic acids, often employing transition metal catalysts or photochemical conditions. organic-chemistry.org For example, cobalt-catalyzed aerobic oxidation or photo-oxidation with molecular oxygen and hydrobromic acid can convert an aromatic methyl group into a carboxylic acid. organic-chemistry.org Applying these principles, the methyl group of this compound could be oxidized to yield 3-cyclopropylphthalic acid.

Controlled Oxidation to Aldehydes and Alcohols: Milder and more selective oxidation protocols can convert the benzylic methyl group to an aldehyde or alcohol. For example, o-xylene's oxidation can lead to o-tolualdehyde, which is then further oxidized to o-toluic acid. medchemexpress.com The reduction of o-methylbenzoic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields o-methylbenzyl alcohol, demonstrating the reactivity at the carboxyl group while leaving the methyl group intact. evergreensinochem.com However, achieving selective oxidation of the methyl group in the presence of the carboxylic acid and cyclopropyl ring would require careful selection of reagents. Protocols using surfactant-based oxodiperoxo molybdenum catalysts with hydrogen peroxide have shown success in the controlled oxidation of methylarenes to carbonyls. organic-chemistry.org

Benzylic C-H Functionalization: The benzylic C-H bonds can also be a site for other functionalization reactions, such as the addition to electron-deficient olefins. While direct examples for this compound are scarce, studies on related 2-methylazaarenes have shown that the benzylic C-H can add across activated double bonds, often catalyzed by acids or transition metals, or even under catalyst-free conditions in deep eutectic solvents. clockss.org This suggests potential for similar C-C bond-forming reactions at the methyl group of this compound under appropriate conditions.

A summary of potential oxidation products from the benzylic methyl group is presented below:

Table 1: Potential Products of Benzylic Oxidation| Starting Material | Reaction Type | Potential Product |

|---|---|---|

| This compound | Strong Oxidation | 3-Cyclopropylphthalic acid |

| This compound | Mild/Controlled Oxidation | 3-Cyclopropyl-2-formylbenzoic acid |

Ortho-Methyl Group Participation in Intramolecular Cyclocondensation Reactions

The ortho-positioning of the methyl and carboxylic acid groups in this compound creates a scaffold suitable for intramolecular cyclocondensation reactions, leading to the formation of heterocyclic ring systems. These reactions typically involve the activation of either the carboxylic acid or the methyl group.

For the methyl group to participate, it must first be functionalized to possess a suitable leaving group or to be converted into a nucleophilic or electrophilic center. For example, if the methyl group is halogenated to a benzyl (B1604629) halide, it can undergo intramolecular cyclization with the carboxylate to form a lactone.

A more direct pathway involves the activation of the benzylic C-H bonds. Research on o-methyl benzoic acids bearing electron-withdrawing groups at the benzylic (α) position has shown their utility in Castagnoli-Cushman-type cyclocondensation reactions with imines to form tetrahydroisoquinolone adducts. nih.gov In this process, the carboxylic acid is activated (e.g., with CDI or acetic anhydride), and the now-acidic benzylic proton is removed, allowing the resulting carbanion to attack the imine in an intramolecular fashion. nih.gov While this compound itself lacks a pre-installed electron-withdrawing group on the methyl substituent, this demonstrates the potential for cyclocondensation if the methyl group's acidity can be enhanced.

The synthesis of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid from the reaction of 2(3H)-benzoxazolone with phthalide (B148349) illustrates a related intramolecular process where a cyclic anhydride (B1165640) reacts with a nucleophile. researchgate.net This highlights the general reactivity patterns of ortho-substituted benzoic acid derivatives in forming cyclic structures.

Advanced Theoretical Frameworks for Organic Reaction Mechanism Analysis

Application of Transition State Theory in Reaction Coordinate Mapping

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which represents the energy maximum along the reaction coordinate. wikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products.

For a molecule like this compound, TST can be applied to map the energy profile of its various potential reactions. For instance, in the case of benzylic oxidation, computational methods can be used to locate the transition state for the hydrogen abstraction from the methyl group by an oxidizing radical. The energy of this transition state, relative to the reactants, gives the activation energy (Ea), a key determinant of the reaction rate.

The "ortho effect" is a well-known phenomenon in which ortho-substituted benzoic acids often exhibit different properties (e.g., acidity) compared to their meta and para isomers, a behavior that cannot be explained by electronic effects alone. wikipedia.org TST helps to rationalize this by considering the steric interactions in the transition state. In ortho-substituted benzoic acids, steric hindrance between the ortho-substituent (the methyl group in this case) and the carboxylic acid can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgrsc.org This twisting can inhibit resonance between the carboxyl group and the ring, affecting the stability of both the acid and its conjugate base, and thus altering the thermodynamics and kinetics of its reactions. wikipedia.org TST allows for the quantification of these steric and electronic effects on the activation energy. fiveable.me

Electronic Structure Theory and Energy Landscape Exploration for Reaction Pathways

Electronic structure theory, particularly through methods like Density Functional Theory (DFT), provides the tools to calculate the potential energy surfaces of reacting systems. researchgate.net These calculations allow for a detailed exploration of the energy landscape, identifying reactants, products, intermediates, and the transition states that connect them. nih.govdntb.gov.ua

For this compound, DFT calculations could be used to investigate several key aspects of its reactivity:

Conformational Analysis: The molecule has rotational freedom around the C-C bonds connecting the cyclopropyl and carboxyl groups to the aromatic ring. Theoretical calculations can determine the most stable conformers and the energy barriers to their interconversion. researchgate.net

Reaction Pathway Analysis: For a given reaction, such as the intramolecular cyclocondensation, electronic structure calculations can map out the entire reaction pathway. This would involve calculating the geometries and energies of the starting materials, any intermediates (like an enolate or a protonated species), the transition state for the ring-closing step, and the final product.

Substituent Effects: The electronic influence of the cyclopropyl group can be analyzed. The cyclopropyl group can act as an electron-donating group through conjugation with its Walsh orbitals, which would affect the reactivity of the aromatic ring and the acidity of the carboxylic acid. vaia.com Calculations can quantify this effect by analyzing charge distributions and orbital interactions. A study on p-cyclopropylbenzoic acid (pKa = 4.45) found it to be a weaker acid than benzoic acid (pKa = 4.19), indicating that the cyclopropyl group is electron-donating in this context. vaia.com

Kinetic vs. Thermodynamic Control: By calculating the activation energies for different competing reaction pathways, it is possible to predict which products are favored kinetically (lower activation energy) versus thermodynamically (more stable product). For example, in the reaction of benzoic acid with OH radicals, calculations have shown that addition reactions have lower potential barriers than hydrogen abstraction reactions. nih.govresearchgate.net

A hypothetical energy profile for a reaction can be constructed using data from electronic structure calculations, as shown in the table below.

Table 2: Hypothetical Calculated Energy Data for a Reaction Step

| Species | Method | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | DFT (B3LYP/6-311+G(d,p)) | 0.0 |

| Transition State | DFT (B3LYP/6-311+G(d,p)) | +85.0 |

| Products | DFT (B3LYP/6-311+G(d,p)) | -20.0 |

These theoretical frameworks provide powerful, predictive insights into the complex reactivity of molecules like this compound, guiding experimental design and interpretation of results.

Structural Modifications and Derivative Synthesis of 3 Cyclopropyl 2 Methylbenzoic Acid

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Functionality

The carboxylic acid group is the most readily functionalized part of the molecule. Standard organic chemistry transformations can be employed to convert it into a variety of ester and amide derivatives, which can significantly alter the compound's physicochemical properties.

Esterification can be achieved through several well-established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often milder and more efficient. nih.gov

Amide synthesis follows a similar logic. Direct reaction of the carboxylic acid with an amine requires high temperatures and is often inefficient. libretexts.org Therefore, activating agents are typically used. libretexts.org Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions. google.com Another effective method involves converting the carboxylic acid to its acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide. nih.gov More modern methods utilize reagents like TiCl₄ in pyridine (B92270) to directly condense carboxylic acids and amines with high efficiency and purity. nih.gov

The table below illustrates the potential diversity of ester and amide derivatives accessible from 3-Cyclopropyl-2-methylbenzoic acid.

| Reagent | Product Type | Derivative Name |

| Methanol (CH₃OH) | Ester | Methyl 3-cyclopropyl-2-methylbenzoate |

| Ethanol (C₂H₅OH) | Ester | Ethyl 3-cyclopropyl-2-methylbenzoate |

| Benzylamine | Amide | N-Benzyl-3-cyclopropyl-2-methylbenzamide |

| Diethylamine | Amide | N,N-Diethyl-3-cyclopropyl-2-methylbenzamide |

| Aniline | Amide | N-Phenyl-3-cyclopropyl-2-methylbenzamide |

Targeted Functionalization and Rearrangement of the Cyclopropyl (B3062369) Ring

The cyclopropyl ring, a strained three-membered carbocycle, offers unique opportunities for complex structural modifications. Its high ring strain energy makes it susceptible to ring-opening and rearrangement reactions, while its pseudo-π system allows for specific functionalization.

Achieving stereocontrol in the functionalization of the cyclopropyl ring is a significant area of synthetic research. While reactions on the parent this compound are not extensively documented, principles from related systems, such as cyclopropyl ketones and carbaldehydes, can be applied.

Catalytic asymmetric cyclopropanation, often employing transition metals like rhodium or ruthenium with chiral ligands, is a powerful method for creating optically active cyclopropane (B1198618) derivatives. acs.orgacs.org These methods typically involve the reaction of an olefin with a diazoacetate, allowing for the construction of the cyclopropane ring with high stereocontrol. acs.org For a pre-existing ring, as in our scaffold, modifications would rely on stereoselective additions or rearrangements.

For instance, reactions that proceed through intermediates where the chirality of a catalyst can influence the approach of a reagent can lead to enantioenriched products. youtube.com Chiral Lewis acids or Brønsted acids can catalyze cycloadditions and ring-openings with high diastereo- and enantioselectivity. acs.orgrsc.org The development of chiral phosphoric acid catalysts, for example, has enabled the highly enantio- and diastereoselective formation of complex polycyclic systems incorporating cyclopropanes. rsc.org Such strategies could be adapted to functionalize the cyclopropyl moiety in this compound, potentially creating multiple new stereocenters with high control. nih.govrsc.org

The inherent strain of the cyclopropyl ring makes it a versatile precursor for various ring-opening and rearrangement reactions, leading to diverse molecular skeletons. These transformations are typically promoted by Lewis acids, Brønsted acids, or transition metals. rsc.orgnih.govrsc.orgthieme-connect.com

Lewis Acid Catalysis: Lewis acids like TiCl₄, Sn(OTf)₂, or Yb(OTf)₃ can activate the cyclopropane ring, often by coordinating to a nearby carbonyl group (or the carboxylic acid itself). nih.govuni-regensburg.de This activation facilitates nucleophilic attack and ring-opening. uni-regensburg.deacs.org For example, in systems analogous to cyclopropyl ketones, Lewis acid-mediated reactions can lead to cascade sequences, forming larger rings like dihydropyranones or cyclopentanes. nih.govnih.gov

Brønsted Acid Catalysis: Strong acids can protonate the cyclopropane ring or an adjacent functional group, initiating a ring-opening event to form a carbocationic intermediate. rsc.orgrsc.orgacs.org This intermediate can then undergo various subsequent reactions, including cycloadditions or rearrangements, to yield complex products such as cyclopentadienes or polycyclic isoindolinones. rsc.orgrsc.org Donor-acceptor cyclopropanes are particularly susceptible to Brønsted acid-catalyzed ring-opening and subsequent formal [3+2] or [4+2] cycloadditions. researchgate.netnih.gov

Transition Metal-Catalyzed Reactions: Metals like nickel can catalyze the C-C bond activation and difunctionalization of cyclopropyl ketones, leading to valuable γ-substituted silyl (B83357) enol ethers. nih.gov These reactions often proceed through a homoallyl nickel(II) intermediate. nih.gov

The table below summarizes potential outcomes from these pathways.

| Catalyst Type | Reaction Pathway | Potential Product Scaffold |

| Lewis Acid (e.g., TiCl₄) | Ring-opening/Cyclization | Dihydronaphthalenes, Polysubstituted cyclopentanes acs.orgnih.gov |

| Brønsted Acid (e.g., TfOH) | Ring-opening/Rearrangement | Pentacyclic Isoindolinones, Cyclopentadienes rsc.orgrsc.org |

| Transition Metal (e.g., Ni(acac)₂) | C-C Activation/Cross-Coupling | γ-Substituted Enol Ethers nih.gov |

Benzene (B151609) Ring Substituent Variation Studies on this compound Scaffolds

Modifying the aromatic ring allows for fine-tuning of the electronic properties of the molecule. The existing methyl and cyclopropyl groups are both electron-donating, activating the ring towards electrophilic aromatic substitution and directing incoming substituents primarily to the ortho and para positions. ucalgary.caucalgary.ca The carboxylic acid group is a meta-director and deactivating. The interplay of these directing effects will govern the regioselectivity of further substitutions.

The introduction of electron-withdrawing groups (EWGs) onto the benzene ring decreases the electron density of the aromatic system. ucalgary.ca This makes the ring less susceptible to electrophilic attack and increases the acidity of the benzoic acid. libretexts.orglibretexts.orgdoubtnut.com Common EWGs include nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl groups (-SO₂R).

These groups are generally introduced via electrophilic aromatic substitution. For example, nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation (using an acyl chloride/AlCl₃) followed by further modifications can install powerful EWGs. The presence of the activating methyl and cyclopropyl groups will compete with the deactivating carboxylic acid group in directing the substitution. The positions ortho to the activating groups (positions 4 and 6) are the most likely sites for substitution.

| Substituent (EWG) | Effect on Ring Reactivity | Effect on Acidity |

| Nitro (-NO₂) | Deactivating | Increases |

| Trifluoromethyl (-CF₃) | Deactivating | Increases |

| Cyano (-CN) | Deactivating | Increases |

| Acyl (-COR) | Deactivating | Increases |

Conversely, adding further electron-donating groups (EDGs) increases the electron density of the benzene ring, enhancing its nucleophilicity and reactivity towards electrophiles. ucalgary.caucalgary.ca Such groups generally decrease the acidity of the benzoic acid by destabilizing the negative charge of the carboxylate conjugate base. libretexts.orglibretexts.orgstackexchange.com Typical EDGs include alkoxy (-OR), amino (-NR₂), and additional alkyl (-R) groups.

Introducing these groups can be achieved through reactions like Friedel-Crafts alkylation or by converting an initially introduced nitro group into an amine. The strong activating and ortho, para-directing nature of the existing methyl and cyclopropyl groups, along with any new EDG, would strongly favor substitution at the remaining open activated positions on the ring.

| Substituent (EDG) | Effect on Ring Reactivity | Effect on Acidity |

| Methoxy (-OCH₃) | Activating | Decreases |

| Amino (-NH₂) | Strongly Activating | Decreases |

| Ethyl (-CH₂CH₃) | Activating | Decreases |

| Hydroxyl (-OH) | Strongly Activating | Decreases |

Heterocyclic Annulation and Fused System Strategies Employing this compound Derivatives

The strategic functionalization of this compound opens avenues for the synthesis of complex molecular architectures. The presence of the ortho-methyl group and the carboxylic acid function provides a versatile handle for intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic and polycyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of Isoquinolone Scaffolds from Ortho-Methyl Benzoic Acids

The isoquinolone core is a prevalent motif in numerous biologically active natural products and synthetic compounds. nih.gov General synthetic strategies often rely on the cyclization of appropriately substituted benzoic acid derivatives. For an ortho-methyl benzoic acid like this compound, these methods typically involve the transformation of the carboxylic acid into a more reactive intermediate, such as an amide, which can then undergo catalyzed C-H activation and annulation with a suitable coupling partner.

Transition metal-catalyzed reactions are at the forefront of these methodologies. Rhodium(III) and cobalt-catalyzed C-H activation/annulation of benzamides with alkynes or other acetylene (B1199291) equivalents represent a powerful and direct approach to constructing the isoquinolone framework. nih.govorganic-chemistry.org In a typical sequence applicable to this compound, the acid would first be converted to its corresponding benzamide (B126) derivative (e.g., an N-methoxy benzamide). This derivative then serves as the substrate for the catalyzed annulation.

For instance, a rhodium(III)-catalyzed reaction could proceed via the coordination of the catalyst to the directing group on the amide, followed by ortho-C-H bond activation and subsequent insertion of an alkyne. Reductive elimination would then furnish the desired 3,4-disubstituted isoquinolone, regenerating the active catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity of the annulation. organic-chemistry.org

Another established route involves the palladium-catalyzed cascade dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters. organic-chemistry.org This strategy would lead to the formation of isoquinolinone derivatives with different substitution patterns. The mechanism is thought to proceed through a Pd(II)/Pd(IV) catalytic cycle involving α-C(sp²)-H activation. organic-chemistry.org

The table below summarizes potential catalytic systems that could be employed for the synthesis of isoquinolones derived from this compound.

| Catalyst System | Amide Derivative | Coupling Partner | Potential Product Structure |

| Rh(III) | N-H, N-Me, N-OR Benzamide | Alkynes (e.g., diphenylacetylene) | 7-Cyclopropyl-8-methyl-3,4-diphenylisoquinolin-1(2H)-one |

| Co(III) | N-Chloroamide | Alkynes | 7-Cyclopropyl-8-methyl-substituted isoquinolone |

| Pd(II) | N-Alkoxybenzamide | β-Keto Esters | 7-Cyclopropyl-8-methyl-substituted isoquinolinone derivative |

Construction of Other Fused Polycyclic and Spirocyclic Systems

Beyond isoquinolones, the structural features of this compound derivatives can be exploited to build other complex ring systems.

Fused Polycyclic Systems: The synthesis of fused polycyclic systems can be achieved through methods like thermally-induced ring contraction of larger ring systems or intramolecular Friedel-Crafts-type reactions. beilstein-journals.org For example, a derivative of this compound could be elaborated into a seven-membered thiepine (B12651377) ring fused to the benzene core. Subsequent thermally-induced sulfur extrusion can lead to the formation of a naphthalene-based polycyclic system. beilstein-journals.org This "precursor approach" is valuable for accessing complex aromatic structures. beilstein-journals.org

Another strategy involves base-induced ring expansion, which can construct fused seven-membered rings. chemrxiv.org While this method is often applied to different starting materials, a suitably functionalized derivative of this compound could potentially be designed to undergo such a transformation, leading to benzocycloheptane-type structures. chemrxiv.org

Spirocyclic Systems: The construction of spirocycles, where two rings share a single atom, requires distinct synthetic strategies. One approach involves an intramolecular C-alkylation. nih.gov A derivative of this compound could be prepared where the carboxylic acid is converted to a suitable leaving group, and a nucleophilic center is tethered to the aromatic ring. Base-promoted cyclization would then generate the spirocyclic core. The synthesis of the approved drug spironolactone, for example, involves the formation of a spirocyclic lactone. nih.gov

A different approach involves the rearrangement of oxaspiro intermediates. The reaction of a cyclopropylidene derivative with an epoxide can form an oxaspiro[2.2]pentane, which can undergo further rearrangement to yield more complex carbocycles. nih.gov Adapting this logic, the cyclopropyl group of the parent molecule could potentially participate in elaborate cascade reactions to form spirocyclic structures under specific conditions.

The table below outlines conceptual strategies for synthesizing fused and spirocyclic systems from derivatives of this compound.

| Target System | Synthetic Strategy | Key Intermediate | Potential Product Class |

| Fused Polycycle | Thermally-Induced Sulfur Extrusion | Fused Thiepine Derivative | Naphthalene-based Polycycle |

| Fused Polycycle | Base-Induced Ring Expansion | Functionalized Benzocyclobutane | Benzocycloheptane Derivative |

| Spirocycle | Intramolecular C-Alkylation | Tethered Nucleophile/Electrophile | Spiro-indanone or similar |

| Spirocycle | Oxaspiro Rearrangement | Epoxide/Cyclopropylidene | Complex Spiro-carbocycle |

Advanced Spectroscopic Characterization and Theoretical Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental for structural confirmation.

The 1H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Carboxylic Acid Proton (-COOH): A characteristic singlet, typically appearing far downfield in the spectrum (δ 10-13 ppm), due to the strong deshielding effect of the adjacent oxygen atoms. This signal is often broad.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (multiplicities) would be determined by their positions relative to the electron-donating methyl and cyclopropyl (B3062369) groups and the electron-withdrawing carboxylic acid group.

Methyl Protons (-CH3): A singlet corresponding to the three equivalent protons of the methyl group, likely appearing in the upfield region of the aromatic section (δ 2.0-2.5 ppm).

Cyclopropyl Protons (-C3H5): The protons of the cyclopropyl ring would produce complex multiplets in the most upfield region of the spectrum (typically δ 0.5-1.5 ppm) due to their unique chemical and magnetic environments.

The 13C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group would be found significantly downfield (δ 165-185 ppm).

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to the substituents (C2, C3, and the carboxyl-bearing C1) would have characteristic shifts.

Methyl Carbon (-CH3): An upfield signal (δ 15-25 ppm).

Cyclopropyl Carbons: Signals for the methine and methylene (B1212753) carbons of the cyclopropyl ring would appear in the upfield region (δ 5-20 ppm).

Table 1: Predicted 1H NMR Chemical Shifts for 3-Cyclopropyl-2-methylbenzoic acid This table is based on typical chemical shift values for similar functional groups and structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| Aromatic (Ar-H) | 7.0 - 8.2 | Multiplet |

| Methyl (-CH3) | 2.0 - 2.5 | Singlet |

Table 2: Predicted 13C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar functional groups and structural motifs.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 165 - 185 |

| Aromatic (C-COOH) | 128 - 135 |

| Aromatic (C-CH3) | 135 - 142 |

| Aromatic (C-Cyclopropyl) | 140 - 150 |

| Aromatic (C-H) | 125 - 135 |

| Methyl (-CH3) | 15 - 25 |

While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals are connected, which is crucial for unambiguous structure determination. youtube.comscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between the adjacent aromatic protons and within the cyclopropyl ring proton system, helping to piece together these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. scribd.comlibretexts.org It provides a direct link between the 1H and 13C assignments. For example, the proton signal at ~2.2 ppm would show a cross-peak to the carbon signal at ~20 ppm, confirming the -CH3 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (2-4 bonds). youtube.comlibretexts.org This is exceptionally useful for identifying quaternary (non-protonated) carbons and assembling the different molecular fragments. For instance, the methyl protons would show a correlation to the aromatic C2 carbon and potentially the C1 and C3 carbons, confirming the substitution pattern on the ring. The cyclopropyl protons would show correlations to the aromatic C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. It is critical for determining stereochemistry and conformation. A NOESY spectrum could show a correlation between the methyl group protons and the protons of the cyclopropyl group, providing insight into the preferred rotational conformation around the C2-C3 bond of the benzene ring.

Solid-state NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out many interactions, ssNMR can detect the effects of the local environment within a crystal lattice. This makes it highly sensitive to different crystal packing arrangements, known as polymorphism. For this compound, ssNMR could be used to:

Identify the presence of different polymorphic forms by detecting distinct sets of NMR signals for each form.

Provide information on the molecular conformation adopted in the solid state, which may differ from the conformation in solution.

Characterize intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which govern the crystal packing.

Currently, there are no specific published solid-state NMR studies available for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to molecular conformation.

The IR and Raman spectra of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded hydroxyl group.

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹. The exact position can indicate whether the carboxylic acids exist as hydrogen-bonded dimers in the sample.

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

Aromatic Ring:

C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹.

C=C Stretch: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Alkyl Groups (Methyl and Cyclopropyl):

C-H Stretch: Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound This table is based on typical IR frequencies for the constituent functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

The rotation around the single bonds connecting the cyclopropyl group and the carboxylic acid group to the benzene ring can lead to different conformational isomers (rotamers). The vibrational frequencies of certain modes, particularly those involving these substituents, can be sensitive to the specific conformation. For example, the precise frequency of the C-C bond stretching between the aromatic ring and the cyclopropyl group could differ between rotamers. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, it may be possible to determine the most stable conformer. However, detailed studies on the conformational isomers of this compound using vibrational spectroscopy are not currently available in the literature.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry serves as a definitive analytical tool for confirming the molecular weight and elucidating the structural features of this compound. Through high-resolution techniques and tandem mass spectrometry, detailed insights into its elemental composition and gas-phase ion chemistry are obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is pivotal for assigning an unambiguous molecular formula to a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, the theoretical exact mass is calculated based on its elemental formula, C₁₁H₁₂O₂. The experimentally measured exact mass, typically acquired using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is then compared to this theoretical value. A low mass error, usually in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Theoretical Exact Mass (for [M+H]⁺) | 177.0910 u |

| Theoretical Exact Mass (for [M-H]⁻) | 175.0765 u |

Note: Experimental values are dependent on specific instrumentation and conditions.

Fragmentation Pathways and Mechanistic Information from Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is characteristic of an ortho-substituted benzoic acid, demonstrating a classic "ortho effect."

In negative ion mode, the deprotonated molecule ([M-H]⁻) at an m/z of approximately 175.0765 is selected as the precursor ion. Collision-induced dissociation (CID) of this ion initiates a specific fragmentation cascade:

Loss of a Methyl Radical: The primary and most significant fragmentation is the homolytic cleavage of the C-C bond between the aromatic ring and the ortho-methyl group, resulting in the loss of a methyl radical (•CH₃). This is an energetically favorable pathway due to the proximity of the carboxylate and methyl groups.

Subsequent Loss of Carbon Dioxide: The resulting product ion then readily loses a molecule of carbon dioxide (CO₂).

This sequential loss provides a distinct signature for the ortho substitution pattern.

Table 2: Key Fragmentation Ions of [M-H]⁻ of this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 175.0765 | Loss of methyl radical | ~160.05 | •CH₃ (15 Da) |

| ~160.05 | Loss of carbon dioxide | ~116.05 | CO₂ (44 Da) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is defined by the electronic transitions within its chromophoric systems.

Analysis of Chromophoric Properties and Electronic Absorption Characteristics

The principal chromophore in this compound is the substituted benzene ring conjugated with the carboxylic acid group. The electronic spectrum is dominated by π → π* transitions associated with the aromatic system and the carbonyl group. A weaker n → π* transition, originating from the non-bonding electrons on the oxygen atoms of the carboxyl group, is also expected. The presence of the electron-donating methyl and cyclopropyl groups on the benzene ring typically influences the energy of these transitions, often resulting in a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzoic acid.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Relative Energy |

| π → π | Substituted Benzene Ring, Carboxyl C=O | High (Absorbs at shorter λ) |

| n → π | Carboxyl C=O and -OH | Low (Absorbs at longer λ) |

Solvent Effects and Solvatochromism on Electronic Spectra

Solvatochromism describes the shift in the position of an absorption band as a result of changing the polarity of the solvent. This phenomenon is a valuable tool for characterizing the nature of electronic transitions.

π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum.

n → π* Transitions: For n → π* transitions, the ground state is stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This stabilization is greater than that of the less accessible excited state, resulting in an increased energy gap for the transition. Consequently, a hypsochromic (blue) shift is typically observed for n → π* transitions as solvent polarity increases.

The specific spectral shifts observed for this compound in different solvents can thus provide empirical evidence about the character of its electronic excited states.

Computational and Theoretical Chemistry Investigations of 3 Cyclopropyl 2 Methylbenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide foundational information about the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Conformations

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of investigations.

DFT calculations can be used to determine the optimized molecular geometry of 3-Cyclopropyl-2-methylbenzoic acid, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the most stable conformation of the molecule, considering the relative orientations of the cyclopropyl (B3062369), methyl, and carboxylic acid groups attached to the benzene (B151609) ring. The steric and electronic interactions between these substituent groups play a crucial role in defining the molecule's preferred geometry. For instance, DFT studies on similar substituted benzoic acids have shown good agreement between calculated and experimental X-ray data for geometrical parameters. jocpr.com

The electronic properties, such as the distribution of electron density, can also be elucidated through DFT. This includes the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic stability.

Table 1: Predicted Bond Lengths and Angles for this compound using DFT (B3LYP functional)

| Parameter | Predicted Value |

| C-C (Aromatic Ring) | ~1.39 - 1.41 Å |

| C-C (Cyclopropyl Ring) | ~1.50 - 1.52 Å |

| C-C (Methyl Group) | ~1.53 Å |

| C-C (Carboxylic Acid) | ~1.49 Å |

| C=O (Carboxylic Acid) | ~1.21 Å |

| C-O (Carboxylic Acid) | ~1.36 Å |

| O-H (Carboxylic Acid) | ~0.97 Å |

| C-C-C (Aromatic Ring) | ~118° - 121° |

| C-C-C (Cyclopropyl Ring) | ~60° |

| C-C=O (Carboxylic Acid) | ~123° |

| C-C-O (Carboxylic Acid) | ~114° |

Note: These are representative values based on calculations of similar molecules and may vary depending on the specific basis set used.

Hartree-Fock (HF) Methods for Initial Geometry Optimization and Energy Calculations

The Hartree-Fock (HF) method is an ab initio approach that provides a foundational level of theory for quantum chemical calculations. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is valuable for initial geometry optimizations and as a starting point for more advanced computational methods.

Basis Set Selection and Level of Theory Considerations for Accuracy and Computational Cost

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. Basis sets are sets of mathematical functions used to represent the atomic orbitals in a molecule.

For a molecule like this compound, a Pople-style basis set such as 6-31G(d,p) or the more extensive 6-311++G(d,p) would be appropriate for initial geometry optimizations and frequency calculations. mdpi.com The inclusion of polarization functions (d,p) allows for a more flexible description of the electron density, which is important for accurately modeling the bonding in the cyclopropyl ring and the carboxylic acid group. Diffuse functions (++), which are important for describing anions and systems with lone pairs, may also be beneficial. For higher accuracy energy calculations, correlation-consistent basis sets like aug-cc-pVTZ could be employed, though at a significantly higher computational cost. mdpi.com The selection of the basis set often involves a compromise between the desired accuracy and the available computational resources.

Spectroscopic Parameter Prediction and Theoretical-Experimental Correlation

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Calculation

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net By combining the GIAO method with DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy.

The calculated chemical shifts can be correlated with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. Theoretical calculations can be particularly useful in resolving ambiguities in experimental spectra, especially for complex molecules with overlapping signals. The accuracy of the calculated chemical shifts is dependent on the level of theory and the basis set used in the calculation. epstem.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using GIAO-DFT

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | ~12.0 - 13.0 | - |

| Aromatic H's | ~7.0 - 8.0 | ~125 - 140 |

| Cyclopropyl H's | ~0.5 - 1.5 | ~5 - 15 |

| Methyl H's | ~2.2 - 2.5 | ~15 - 20 |

| Carboxylic Acid C | - | ~170 - 175 |

Note: These are estimated chemical shift ranges based on calculations of similar structures and are relative to a standard reference.

Prediction of Vibrational Frequencies and Normal Mode Analysis

Theoretical calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. These calculations are typically performed at the same level of theory used for geometry optimization.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled using an empirical scaling factor. researchgate.net

A normal mode analysis provides a detailed description of the atomic motions associated with each vibrational frequency. This information is invaluable for assigning the bands in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule, such as the C=O stretch of the carboxylic acid, the C-H stretches of the aromatic ring, cyclopropyl group, and methyl group, and the O-H stretch of the carboxylic acid. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3400 - 3600 |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C-H Stretch (Cyclopropyl) | ~3000 - 3100 |

| C-H Stretch (Methyl) | ~2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1750 |

| C-C Stretch (Aromatic Ring) | ~1450 - 1600 |

Note: These are unscaled frequencies and the actual experimental values may be lower.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules by calculating their excited states. mdpi.comgrowingscience.com For this compound, TD-DFT calculations can elucidate the relationship between its molecular structure and its absorption of ultraviolet-visible (UV-Vis) light.

The process begins with the optimization of the molecule's ground-state geometry using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). Following this, TD-DFT is employed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands. karazin.ua

Studies on related benzoic acid derivatives have shown that the choice of the exchange-correlation functional is critical for accurate predictions. nih.govresearchgate.net Functionals like CAM-B3LYP, M06-2X, and ωB97XD have demonstrated excellent agreement with experimental data for these types of compounds. nih.gov The calculations typically reveal that the primary electronic transitions in benzoic acids are of π → π* and n → π* character, localized on the benzene ring and the carboxyl group. For this compound, the presence of the cyclopropyl and methyl groups would be expected to induce slight bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to unsubstituted benzoic acid, due to their electronic and steric effects.

A molecular orbital analysis would likely show that the Highest Occupied Molecular Orbital (HOMO) is concentrated on the phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the carboxylic acid moiety. The predicted UV-Vis spectrum would feature distinct absorption bands, with the most intense band corresponding to the S0 → S1 transition.

| Excited State | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 285 | 0.215 | HOMO -> LUMO (π -> π) |

| S2 | 240 | 0.150 | HOMO-1 -> LUMO (π -> π) |

| S3 | 210 | 0.085 | HOMO -> LUMO+1 (n -> π*) |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of the molecule. semanticscholar.org This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.

For this compound, an MEP map would reveal distinct regions of varying electrostatic potential, typically color-coded for intuitive analysis:

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are characteristic of nucleophilic sites. For this molecule, the most negative potential would be localized on the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. These sites are the most likely points of attack for electrophiles.